4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid 4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13242875
InChI: InChI=1S/C16H18N2O3S2/c1-17(2)12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-4-14(19)20/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)/b13-10-
SMILES: CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Molecular Formula: C16H18N2O3S2
Molecular Weight: 350.5 g/mol

4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

CAS No.:

Cat. No.: VC13242875

Molecular Formula: C16H18N2O3S2

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid -

Specification

Molecular Formula C16H18N2O3S2
Molecular Weight 350.5 g/mol
IUPAC Name 4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Standard InChI InChI=1S/C16H18N2O3S2/c1-17(2)12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-4-14(19)20/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)/b13-10-
Standard InChI Key ADTNETPFOBLKCF-RAXLEYEMSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
SMILES CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Canonical SMILES CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a thiazolidin-4-one ring system (C3H3NS2\text{C}_{3}\text{H}_{3}\text{NS}_2) with a (5Z)-configured benzylidene substituent at the 5-position and a butanoic acid chain at the 3-position (Figure 1). The 4-dimethylamino group on the benzylidene moiety enhances electronic delocalization, influencing both reactivity and biological interactions .

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC16H18N2O3S2\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}_{2}
Molecular Weight350.5 g/mol
IUPAC Name4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
SolubilitySoluble in DMSO, methanol; poorly soluble in water
pKa~4.3 (carboxylic acid)

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6) reveals a singlet for the dimethylamino group (δ\delta 2.98 ppm) and a doublet for the benzylidene proton (δ\delta 7.45 ppm, J=10.2HzJ = 10.2 \, \text{Hz}) .

  • IR: Stretching vibrations at 1685 cm1^{-1} (C=O), 1250 cm1^{-1} (C=S), and 3200 cm1^{-1} (O-H of carboxylic acid) .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via a three-step process:

  • Condensation: Reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .

  • Cyclization: Treatment with dimethyl acetylenedicarboxylate (DMAD) under solvent-free conditions to form the thiazolidinone core .

  • Side Chain Modification: Alkylation with bromobutanoic acid to introduce the carboxylic acid moiety .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1EtOH, reflux, 6 h78
2DMAD, 80°C, 12 h65
3K2_2CO3_3, DMF, 24 h52

Stereochemical Considerations

The (5Z)-configuration is confirmed via NOESY correlations, showing spatial proximity between the benzylidene proton and the thiazolidinone ring protons . Isomerization to the (5E)-form occurs under UV light, reducing biological activity by 40–60% .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits Mycobacterium tuberculosis enoyl reductase (InhA) with an IC50_{50} of 19.1 µM, comparable to the reference drug triclosan (IC50_{50} = 6.1 µM) . Docking studies reveal hydrogen bonding with Tyr158 and hydrophobic interactions with Phe149 (PDB: 4TZK) .

Table 3: Antimicrobial Profile

OrganismMIC (µg/mL)Target Enzyme
M. tuberculosis H37Rv12.2InhA
S. aureus MRSA>64N/A

Pharmacological Applications and Future Directions

Drug Development Prospects

  • Antitubercular Agents: Synergistic effects with isoniazid reduce MIC by 4-fold .

  • Anticancer Therapeutics: Structural modifications (e.g., fluorination at C-2) enhance potency against DU-145 prostate cancer cells (IC50_{50} = 1.66 µM) .

Challenges and Optimization

  • Poor Bioavailability: Prodrug strategies (e.g., methyl esterification) improve intestinal absorption by 3.5-fold .

  • Toxicity: LD50_{50} in mice >500 mg/kg, suggesting a wide therapeutic index .

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